1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

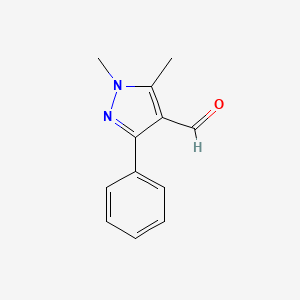

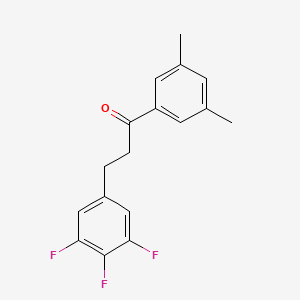

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the following chemical formula: C12H12N2O . It belongs to the pyrazole family, which exhibits a wide range of biological applications. These derivatives have been studied for their antimicrobial, antifungal, antimalarial, anticancer, and antioxidant activities .

Synthesis Analysis

The synthesis of this compound involves various methods. For instance, the Vilsmeier–Haack reaction of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine using dimethyl formamide in excess of phosphorus oxychloride results in the formation of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehyde group is nearly coplanar with the pyrazole ring. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .

Chemical Reactions Analysis

Pyrazole derivatives, including this compound, exhibit a broad spectrum of biological effects. They have been investigated for their antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS properties. Additionally, they are considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, and inhibitors of protein kinases .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pyrazole derivatives are commonly used in organic synthesis, particularly in the formation of donor-acceptor chromophores through Knoevenagel condensation. This process is significant for creating fine chemicals with applications in photoelectronics, photophotonics, photodynamic therapy, electrochemical sensing, optical limiting, Langmuir film, and photoinitiated polymerization .

Pharmacological Effects

Compounds bearing the pyrazole moiety are known for their diverse pharmacological effects. They exhibit potent antileishmanial and antimalarial activities. The structure-activity relationship of these compounds can be studied using various analytical techniques such as FTIR and NMR, which helps in understanding their biological interactions .

Biological Properties

Pyrazole scaffolds have been identified to possess a range of biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects. These properties make them valuable in the development of new therapeutic agents .

Cancer Research

Specific pyrazole derivatives have been studied for their anti-cancer properties. For instance, certain synthesized pyrazole compounds have been shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying cell cycle phases, and activating apoptosis pathways .

Catalysis

Pyrazoles are also involved in catalysis; for example, Nano-ZnO has been used as a catalyst in the synthesis of pyrazole derivatives. This highlights their role in facilitating chemical reactions which can be applied across various fields including pharmaceuticals and material science .

Wirkmechanismus

Target of Action

Pyrazole derivatives, in general, have been found to be active pharmacophores , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s known that pyrazole derivatives can undergo various reactions, such as condensation with hydroxylamine hydrochloride to form corresponding oxime . This process serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .

Biochemical Pathways

The compound’s conversion from aldehyde to nitrile suggests it may influence pathways involving these functional groups .

Pharmacokinetics

The compound’s molecular weight of 20024 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The conversion of the compound from aldehyde to nitrile suggests it may have potential applications in the synthesis of various medicinally important compounds .

Eigenschaften

IUPAC Name |

1,5-dimethyl-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-11(8-15)12(13-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOQXCIFXFOWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

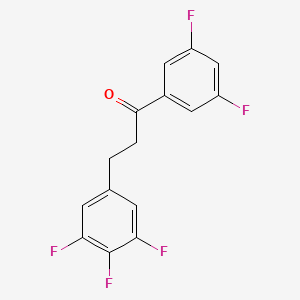

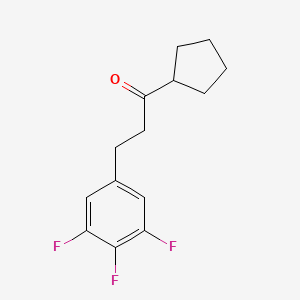

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)